molecular formula C14H14ClNO B1419504 3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine CAS No. 946727-01-1

3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine

Cat. No. B1419504
M. Wt: 247.72 g/mol
InChI Key: ZLJALOLCXDZSFU-UHFFFAOYSA-N
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Description

3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine, also known as 3-Cl-NOP, is a synthetic small molecule that has been widely studied for its potential applications in scientific research. It is a member of the pyrrolidine family, which is a class of compounds containing a five-membered ring of nitrogen and carbon atoms. 3-Cl-NOP has several unique properties that make it particularly attractive for use in scientific research, including its ability to interact with a variety of proteins, its low toxicity, and its solubility in a range of solvents.

Scientific Research Applications

  • Synthesis and Antimicrobial Screening : A study by Jain, Nagda, and Talesara (2006) describes the synthesis of novel azaimidoxy compounds, including 1-{[1-naphthyldiazenyl]oxy}pyrrolidine-2,5-dione, through diazotization reactions. These compounds have been evaluated for their antimicrobial activities, highlighting their potential as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).

  • Cyclometallation Reactions : Ford, Sinn, and Woodward (1995) investigated the regioselectivity in cyclometallation reactions of 2-(2'-naphthyl)pyridine. This study is relevant to understanding the reactivity of compounds similar to 3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine (Ford, Sinn, & Woodward, 1995).

  • Organocatalysis : Syu, Kao, and Lin (2010) developed a new type of organocatalyst bearing a pyrrolidine and a sulfone moiety for the direct asymmetric Michael reaction of cyclohexanone and nitroolefins, a process relevant for the synthesis of compounds like 3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine (Syu, Kao, & Lin, 2010).

  • Conducting Polymers Synthesis : Sotzing et al. (1996) described the synthesis of derivatized bis(pyrrol-2-yl) arylenes, which is important in understanding the chemical behavior and applications of pyrrolidine derivatives in the field of conducting polymers (Sotzing et al., 1996).

  • NMR Spectroscopy in Organocatalysis : Yan-fang (2008) conducted a study involving 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, an organocatalyst, and provided complete NMR assignments for a derivative, which is crucial for understanding the catalytic mechanism of such compounds (Yan-fang, 2008).

  • Synthesis of Cobalt(III) Complexes : Amirnasr, Fadaee, and Mereiter (2011) synthesized cobalt(III) complexes with Schiff bases derived from 2-hydroxynaphthaldehyde and monodentate amine ligands, including pyrrolidine. This research is significant in coordination chemistry and potential applications in catalysis (Amirnasr, Fadaee, & Mereiter, 2011).

  • Electron Transfer in Photophysical Studies : Lukas et al. (2002) prepared a green chromophore, 1,7-bis(pyrrolidin-1-yl)-3,4:9,10-perylene-bis(dicarboximide), which exhibits properties similar to chlorophyll a. The study of such compounds helps in understanding electron transfer mechanisms in biomimetic systems (Lukas et al., 2002).

  • Enantioselective Fluorocyclization : Wang et al. (2020) discussed the enantioselective construction of tertiary fluoride stereocenters by organocatalytic fluorocyclization, a process relevant to the synthesis and study of fluorinated pyrrolidine derivatives (Wang et al., 2020).

properties

IUPAC Name

3-(4-chloronaphthalen-1-yl)oxypyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c15-13-5-6-14(17-10-7-8-16-9-10)12-4-2-1-3-11(12)13/h1-6,10,16H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJALOLCXDZSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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